Fortimicin Achieves 92.6% Strain Inhibition at 6.2 mcg/mL Against Gentamicin-Resistant Gram-Negative Bacilli, Outperforming Amikacin (90.5%), Gentamicin (23.2%), and Tobramycin (8.4%)
Against a panel of 95 naturally occurring, gentamicin-resistant Gram-negative bacilli (excluding Pseudomonas), fortimicin at 6.2 mcg/mL inhibited 92.6% of strains, compared to amikacin at 6.2 mcg/mL (90.5%), gentamicin at 6.2 mcg/mL (23.2%), and tobramycin at 6.2 mcg/mL (8.4%) [1]. The organisms were clinical isolates selected primarily for gentamicin resistance by disk diffusion.
| Evidence Dimension | In vitro antimicrobial activity against gentamicin-resistant Gram-negative bacilli |
|---|---|
| Target Compound Data | Fortimicin 6.2 mcg/mL inhibited 92.6% of strains (n=95) |
| Comparator Or Baseline | Amikacin 6.2 mcg/mL inhibited 90.5%; Gentamicin 6.2 mcg/mL inhibited 23.2%; Tobramycin 6.2 mcg/mL inhibited 8.4% |
| Quantified Difference | Fortimicin inhibition rate exceeds gentamicin by +69.4% and tobramycin by +84.2%; marginally exceeds amikacin by +2.1% |
| Conditions | In vitro susceptibility testing of 95 gentamicin-resistant clinical isolates of Gram-negative bacilli other than Pseudomonas |
Why This Matters
Fortimicin retains high activity against isolates already resistant to gentamicin and tobramycin, offering a potential alternative when these first-line aminoglycosides fail.
- [1] Girolami RL, Stamm JM. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of fortimicin A compared with other aminoglycosides. J Antibiot (Tokyo). 1977 Jul;30(7):564-70. doi: 10.7164/antibiotics.30.564. View Source
